2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide
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Overview
Description
“2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide” is a complex organic compound. It belongs to a class of heterocycles obtained through a variety of synthetic routes . The compound is related to pyrazines and pyridazines fused to 1,2,3-triazoles .
Synthesis Analysis
The synthesis of such compounds typically involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Several unique methods are known, particularly for the synthesis of 1,2,3-triazolo[1,5-a]pyrazines .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a triazolopyridine core . The compound is part of a set of heterocycles obtained through various synthetic routes .Chemical Reactions Analysis
The compound may interact with other substances in various ways. For example, similar compounds have been shown to interact with thiols to accept one electron and produce an organosulphur radical .Scientific Research Applications
Synthesis and Insecticidal Assessment
One of the applications of similar heterocyclic compounds is in the synthesis of various heterocycles like pyrrole, pyridine, coumarin, and others, which are then evaluated as insecticidal agents. For instance, a study synthesized compounds with a thiadiazole moiety and assessed them against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Biological Assessment of Triazole Derivatives
Another research area focuses on the synthesis of novel triazole derivatives with different biological properties. This includes the development of methods for synthesizing new compounds and conducting biological assessments of these compounds (Karpina et al., 2019).
Metal-Free Synthesis of Triazolo[1,5-a]pyridines
The metal-free synthesis of biologically important triazolo[1,5-a]pyridines is also a significant application. A study highlighted a novel strategy for constructing a triazolo[1,5-a]pyridine skeleton through oxidative N-N bond formation, featuring high reaction yields and short reaction times (Zheng et al., 2014).
Anticancer and Antiproliferative Applications
Certain derivatives of triazolo[1,5-a]pyridine, such as those modified with alkylurea, show significant anticancer effects and reduced toxicity. These compounds are synthesized and evaluated for their antiproliferative activities and potential as anticancer agents (Wang et al., 2015).
Antihistaminic and Antiinflammatory Activities
Compounds like triazolo[1,5-b]pyridazines have been synthesized and evaluated for their antihistaminic activity and inhibitory effect on eosinophil infiltration, showing potential for treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Antimicrobial and Antifungal Applications
Various triazolo pyridine derivatives, including those with amide groups, have been explored for their antimicrobial and antifungal activities. These studies involve synthesizing new compounds and evaluating their efficacy against different microorganisms (Abbady, 2014).
Mechanism of Action
Target of Action
The primary targets of the compound “2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide”, also known as “AB00676336-01” or “N-(3-methylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide”, are currently unknown. The compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine class , which has been associated with potential c-Met kinase inhibition . .
Mode of Action
Given its structural similarity to other [1,2,4]triazolo[4,3-b]pyridazine derivatives , it may interact with its targets by binding to the active site, thereby inhibiting the function of the target protein This could result in changes to cellular processes, potentially leading to therapeutic effects.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. If the compound does indeed inhibit c-Met kinase, it could potentially affect pathways related to cell growth, survival, and migration . .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. If the compound does indeed inhibit c-Met kinase, it could potentially have anti-tumor activity . .
Future Directions
properties
IUPAC Name |
N-(3-methylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c1-13-3-2-4-15(11-13)21-17(26)12-27-18-6-5-16-22-23-19(25(16)24-18)14-7-9-20-10-8-14/h2-11H,12H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRFXTLQEUXQJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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